molecular formula C15H15N9 B6452962 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2549020-16-6

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6452962
CAS No.: 2549020-16-6
M. Wt: 321.34 g/mol
InChI Key: IJKMFGXTOZICBZ-UHFFFAOYSA-N
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Description

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine moiety and a purine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Derivative: The synthesis begins with the preparation of 7-methyl-7H-purine-6-amine. This can be achieved through the methylation of purine-6-amine using methyl iodide in the presence of a base like potassium carbonate.

    Piperazine Derivatization: The next step involves the reaction of 7-methyl-7H-purine-6-amine with piperazine to form 4-(7-methyl-7H-purin-6-yl)piperazine. This reaction is typically carried out in a solvent such as ethanol under reflux conditions.

    Pyrimidine Ring Formation: The final step is the cyclization reaction where 4-(7-methyl-7H-purin-6-yl)piperazine is reacted with a suitable pyrimidine precursor, such as 4-chloropyrimidine-5-carbonitrile, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells by interfering with DNA replication and repair mechanisms.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile: Lacks the methyl group at the 7-position of the purine ring.

    2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.

    2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-5-carbonitrile: The nitrile group is positioned at the 5-position of the pyrimidine ring.

Uniqueness

The presence of the methyl group at the 7-position of the purine ring and the specific positioning of the nitrile group on the pyrimidine ring confer unique chemical properties to 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile. These structural features can influence its binding affinity and specificity towards biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9/c1-22-10-20-13-12(22)14(19-9-18-13)23-4-6-24(7-5-23)15-17-3-2-11(8-16)21-15/h2-3,9-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKMFGXTOZICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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